Dichlorotriphenylphosphorane
Overview
Description
Dichlorotriphenylphosphorane, also known as Triphenylphosphine dichloride, is a chemical compound with the molecular formula C18H15Cl2P and a molecular weight of 333.19 . It is a phosphorous halide .
Synthesis Analysis
Dichlorotriphenylphosphorane is usually prepared fresh by the addition of chlorine to triphenylphosphine . Both reagents are typically used in solution to ensure the correct stoichiometry . Dichlorotriphenylphosphorane can also be obtained by the reaction of iodobenzene dichloride (PhICl2) and triphenylphosphine .
Molecular Structure Analysis
The molecular structure of Dichlorotriphenylphosphorane is represented by the formula C18H15Cl2P .
Chemical Reactions Analysis
Dichlorotriphenylphosphorane is a chlorinating agent widely used in organic chemistry . Applications include the conversion of alcohols and ethers to alkyl chlorides, the cleavage of epoxides to vicinal dichlorides, and the chlorination of carboxylic acids to acyl chlorides .
Physical And Chemical Properties Analysis
Dichlorotriphenylphosphorane is a very hygroscopic solid . It is exceedingly sensitive to moisture and may decompose on exposure to moist air or water . It is incompatible with strong oxidizing agents and strong bases .
Scientific Research Applications
Organic Synthesis
Dichlorotriphenylphosphorane is widely used in organic synthesis. It acts as a reagent in the conversion of carboxylic esters to acid halides . This reaction is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound’s ability to facilitate the cleavage of esters under mild conditions makes it a valuable tool for organic chemists.
Peptide Synthesis
In peptide synthesis, dichlorotriphenylphosphorane is employed to synthesize N-phosphodipeptides . These dipeptides are building blocks for longer peptide chains, which are essential in the study of proteins and enzymes. The compound’s role in forming peptide bonds contributes significantly to the field of biochemistry and molecular biology.
Medicinal Chemistry
The compound finds its application in medicinal chemistry, where it is used to synthesize tertiary benzanilide derivatives . These derivatives have potential therapeutic properties and are explored for their medicinal benefits. Dichlorotriphenylphosphorane’s role in the synthesis of bioactive molecules underscores its importance in drug development.
Materials Science
Dichlorotriphenylphosphorane is also relevant in materials science. It is involved in the synthesis of dialkyl phosphorochloridites based on the reaction of trialkyl phosphites . These materials are investigated for their potential use in various industrial applications, including the development of new polymers and coatings.
Analytical Chemistry
In analytical chemistry, dichlorotriphenylphosphorane is utilized for its reactivity with carboxylic esters. This reactivity can be harnessed in the development of analytical methods for the detection and quantification of ester compounds in complex mixtures .
Enzyme Catalysis Studies
The compound’s role in enzyme catalysis studies is noteworthy. It is used in exploring enzyme catalysis and enzymatic reactions, which are fundamental processes in living organisms . Understanding these processes can lead to the development of new biocatalysts and therapeutic agents.
Development of Calixarenes
Finally, dichlorotriphenylphosphorane is used in the synthesis of naphthalene ring-based calix3amides . These macrocyclic compounds, known as calixarenes, have applications in host-guest chemistry, where they can form complexes with various ions and molecules. This has implications in areas such as sensor technology and environmental remediation.
Mechanism of Action
Target of Action
Dichlorotriphenylphosphorane, also known as Triphenylphosphine dichloride, is a phosphorous halide . Its primary targets are carboxylic esters, which it converts to acid halides .
Mode of Action
Dichlorotriphenylphosphorane interacts with its targets (carboxylic esters) by participating in their conversion to acid halides . This conversion process has been studied and a mechanism for this cleavage has been proposed .
Biochemical Pathways
It’s known that it participates in the conversion of carboxylic esters to acid halides . This suggests that it may play a role in biochemical pathways involving these compounds.
Result of Action
The result of Dichlorotriphenylphosphorane’s action is the conversion of carboxylic esters to acid halides . This conversion process has been studied and a mechanism for this cleavage has been proposed .
Action Environment
The action environment of Dichlorotriphenylphosphorane can influence its action, efficacy, and stability. It’s known that Dichlorotriphenylphosphorane is a solid at room temperature and decomposes at 85 °C . It’s soluble in organic solvents like ether and chloroform, but insoluble in water . These properties suggest that the compound’s action may be influenced by factors such as temperature, solvent, and pH.
Safety and Hazards
Dichlorotriphenylphosphorane is classified as a flammable solid, and it causes severe skin burns and eye damage . It may also cause cancer . It is recommended to obtain special instructions before use, keep away from heat/sparks/open flames/hot surfaces, wear protective gloves/protective clothing/eye protection/face protection, and store locked up .
properties
IUPAC Name |
dichloro(triphenyl)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXNYNXAOQCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293708 | |
Record name | Dichlorotriphenylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorotriphenylphosphorane | |
CAS RN |
2526-64-9 | |
Record name | Dichlorotriphenylphosphorane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2526-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylphosphine dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2526-64-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dichlorotriphenylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIPHENYLPHOSPHINE DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL2293LZ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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